molecular formula C14H7ClN2O4 B14737292 1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione CAS No. 6344-26-9

1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione

Cat. No.: B14737292
CAS No.: 6344-26-9
M. Wt: 302.67 g/mol
InChI Key: AXUFKGAEDKHCBU-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione is a compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by cyclization. One common synthetic route starts with the reaction between maleic anhydride and an aromatic amine, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired pyrrole derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione can be compared with other pyrrole derivatives such as:

    1,3-Phenylenebismaleimide: Similar in structure but with different substituents, leading to variations in biological activity.

    N-Phenylpyrrole-2,5-dione: Another pyrrole derivative with distinct properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties .

Properties

CAS No.

6344-26-9

Molecular Formula

C14H7ClN2O4

Molecular Weight

302.67 g/mol

IUPAC Name

1-[4-chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C14H7ClN2O4/c15-9-2-1-8(16-11(18)3-4-12(16)19)7-10(9)17-13(20)5-6-14(17)21/h1-7H

InChI Key

AXUFKGAEDKHCBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O)Cl

Origin of Product

United States

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